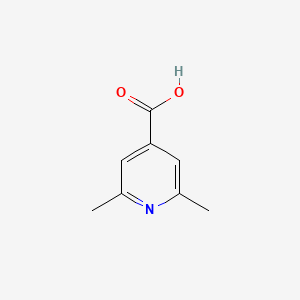
2,6-Dimethylisonicotinic acid
Cat. No. B1307873
Key on ui cas rn:
54221-93-1
M. Wt: 151.16 g/mol
InChI Key: JRJLLMLYUFAZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249114B2
Procedure details


2-amino 2-cyano acetamide (1.4 g, 0.01473 mol, 1 eq) in pyridine (15 ml) is stirred for 1 h at room temperature, to this 2,6-dimethyl isonicotinyl chloride (2.5 g, 0.1473 mol, 1 eq) [prepared by stirring a mixture of 2,6-dimethyl isonicotinic acid (2.5 g, 0.0465 mol, 1 eq) in thionyl chloride (15 ml) at 85° C. for 2 hr, thionyl chloride was removed in vacuum under nitrogen] is added at 0° C. and the reaction mixture is stirred at room temperature for 14 h, after the completion of the reaction pyridine is removed under vacuum and the crude product is purified by column chromatography to afford (1.5 g) of the titled compound;





Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]#[N:7])[C:3]([NH2:5])=[O:4].CC1C=C(C=C(C)N=1)CCl.[CH3:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([CH3:28])[N:27]=1)[C:22](O)=[O:23]>N1C=CC=CC=1.S(Cl)(Cl)=O>[NH2:5][C:3](=[O:4])[CH:2]([NH:1][C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:28])[N:27]=[C:19]([CH3:18])[CH:20]=1)[C:6]#[N:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)N)C#N
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(CCl)C=C(N1)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)O)C=C(N1)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thionyl chloride was removed in vacuum under nitrogen]
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at room temperature for 14 h
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the completion of the reaction pyridine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C(C#N)NC(C1=CC(=NC(=C1)C)C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
